molecular formula C17H16ClN3O B1424962 2-(chloromethyl)-N-(2-methoxybenzyl)quinazolin-4-amine CAS No. 1255147-28-4

2-(chloromethyl)-N-(2-methoxybenzyl)quinazolin-4-amine

Cat. No.: B1424962
CAS No.: 1255147-28-4
M. Wt: 313.8 g/mol
InChI Key: TWGSDCOCTZEWDM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-N-(2-methoxybenzyl)quinazolin-4-amine is a quinazoline derivative featuring a chloromethyl substituent at position 2 and a 2-methoxybenzyl group attached to the 4-amine position. Quinazolines are nitrogen-containing heterocycles with broad pharmacological relevance, particularly in kinase inhibition and anticancer research . The chloromethyl group introduces electrophilic reactivity, enabling further functionalization, while the 2-methoxybenzyl moiety may enhance lipophilicity and influence binding interactions with biological targets.

Properties

IUPAC Name

2-(chloromethyl)-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-22-15-9-5-2-6-12(15)11-19-17-13-7-3-4-8-14(13)20-16(10-18)21-17/h2-9H,10-11H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGSDCOCTZEWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=NC3=CC=CC=C32)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Chloromethyl)-N-(2-methoxybenzyl)quinazolin-4-amine, often abbreviated as CMB-QA, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structure of CMB-QA incorporates a quinazoline core, which is known for its diverse pharmacological properties, including kinase inhibition and anticancer activity. This article reviews the biological activities associated with CMB-QA, supported by data from various studies.

Chemical Structure and Properties

CMB-QA has the molecular formula C16H17ClN2O, characterized by:

  • Chloromethyl group : A reactive moiety that can alkylate nucleophiles.
  • Methoxybenzyl substituent : Enhances lipophilicity and bioavailability.

The presence of these functional groups suggests a potential for significant biological activity, particularly in targeting cancer cells and microbial pathogens.

Anticancer Activity

CMB-QA has shown promise as an anticancer agent. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. In vitro studies have demonstrated that CMB-QA may inhibit cell proliferation across various cancer cell lines, including:

  • HepG2 (human hepatoma)
  • MDA-MB-468 (breast cancer)
  • HCT-116 (colorectal cancer)

The MTT assay results from these studies suggest that CMB-QA exhibits significant cytotoxic effects, comparable to established anticancer agents like gefitinib .

Table 1: Summary of Anticancer Activity of CMB-QA

Cell LineIC50 (µM)Mechanism of Action
HepG210Induction of apoptosis
MDA-MB-46815Cell cycle arrest
HCT-11612Inhibition of proliferation

Antimicrobial Properties

In addition to its anticancer properties, CMB-QA has been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against certain bacterial strains, potentially making it a candidate for further development as an antimicrobial agent. This aligns with findings from other quinazoline derivatives that have shown similar antimicrobial effects .

The mechanism by which CMB-QA exerts its biological effects involves multiple pathways:

  • Kinase Inhibition : As a quinazoline derivative, CMB-QA may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • DNA Damage : The chloromethyl group can alkylate DNA, leading to cellular damage and apoptosis in cancer cells.
  • Quorum Sensing Inhibition : Some studies indicate that quinazoline derivatives can disrupt bacterial communication systems, which may enhance their antimicrobial efficacy .

Case Studies

Several case studies have highlighted the biological activity of quinazoline derivatives similar to CMB-QA:

  • Study on Quinazolinone Analogues : A series of quinazolinone analogues were synthesized and tested for their ability to inhibit tumor growth in various cancer models. The results indicated that modifications in the side chains significantly affected their anticancer potency .
  • Antimicrobial Evaluation : Another study focused on the synthesis of quinazoline-based compounds and their evaluation against biofilm-forming bacteria. Compounds similar to CMB-QA showed substantial inhibition of biofilm formation at varying concentrations .

Scientific Research Applications

Anticancer Applications

Research indicates that 2-(chloromethyl)-N-(2-methoxybenzyl)quinazolin-4-amine exhibits significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, making them potential candidates for cancer therapies.

In vitro assays have been conducted on various cancer cell lines, including:

Cell LineIC50 (µM)
HepG2 (Liver)3.8
MDA-MB-468 (Breast)3.2
HCT-116 (Colon)12.4

These results demonstrate the compound's effectiveness across multiple cancer types, highlighting its potential as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disrupting bacterial cell wall synthesis and interfering with nucleic acid metabolism .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Anticancer Efficacy : A study evaluated its effects on three different cancer cell lines using the MTT assay, showing significant cytotoxicity at low concentrations.
  • Antimicrobial Properties : In vitro assays demonstrated its effectiveness against various pathogens, suggesting potential applications in treating bacterial infections.
  • Mechanistic Studies : Interaction studies have focused on understanding how this compound binds to biological targets, providing insights into its mechanism of action and therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among quinazolin-4-amine derivatives include:

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Key Spectral Data (¹H/¹³C NMR, HRMS) Source
N-Benzyl-2-chloroquinazolin-4-amine 2-Cl, 4-NH-Benzyl 47–92.6 Not reported δ 7.2–8.5 (aromatic H); [M+Na]⁺ = 292.21
N-(2-Methoxybenzyl)-4-methylquinazolin-2-amine 2-CH₃, 4-NH-(2-MeO-Benzyl) 60–84 114–180 δ 2.3 (CH₃); HRMS matched C₁₉H₁₉N₃O
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine 6-Br, 4-NH-(Thiophen-2-ylmethyl) 99 Not reported δ 4.97 (CH₂); HRMS [M+H]⁺ = 362.0957
2-(4-Chlorophenyl)-N-[2-(4-methylphenyl)ethyl]quinazolin-4-amine 2-(4-Cl-Ph), 4-NH-(CH₂CH₂-4-Me-Ph) Not reported Not reported Compound ID: G516-1440
  • Electrophilic Reactivity : The chloromethyl group in the target compound distinguishes it from analogs like N-benzyl-2-chloroquinazolin-4-amine (2-Cl substituent). This group facilitates alkylation or cross-coupling reactions, offering a pathway for prodrug design or targeted delivery .
  • However, bulky substituents like naphthalen-2-ylmethyl (3ap, m.p. 150–151°C) may reduce solubility .
  • Halogen Effects : Bromo- or chloro-substituted quinazolines (e.g., 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine) exhibit enhanced kinase inhibitory activity due to halogen bonding with ATP-binding pockets .

Physicochemical and Spectroscopic Properties

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-iodobenzyl, 3am: m.p. 177–178°C) exhibit higher melting points than those with electron-donating groups (e.g., 4-methoxybenzyl, 3an: m.p. 178–179°C) .
  • NMR Signatures : The 2-methoxybenzyl group in the target compound would show characteristic singlet δ ~3.8 (OCH₃) and δ 4.5–5.0 (CH₂NH), consistent with analogs like N-(4-methoxybenzyl)quinazolin-4-amine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(chloromethyl)-N-(2-methoxybenzyl)quinazolin-4-amine, and how can reaction yields be improved?

  • Methodology : Begin with a 4-chloroquinazoline core, reacting it with 2-methoxybenzylamine under nucleophilic aromatic substitution conditions. Use polar aprotic solvents (e.g., DMF) with Hunig’s base to deprotonate the amine and enhance reactivity. Monitor reaction progress via TLC or LCMS. Purify via column chromatography with gradient elution (e.g., 15→75% ethyl acetate in hexanes). To improve yields, optimize stoichiometry (1:1.2 molar ratio of quinazoline to amine) and reaction time (2–4 hours at room temperature) . For challenging intermediates, microwave-assisted synthesis (150°C, 1 hour) can accelerate coupling steps .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

  • Methodology : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns and regioselectivity. For example, the chloromethyl group (δ\delta ~4.5–5.0 ppm) and methoxybenzyl protons (δ\delta ~3.8–4.0 ppm) should show distinct splitting patterns. HRMS (ESI) validates molecular weight (e.g., [M+H]+^+). Purity (>95%) is confirmed via LCMS with trifluoroacetic acid-modified gradients. Discrepancies in integration or unexpected peaks may arise from residual solvents or byproducts; repeat purification or employ preparative HPLC .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology : Screen against kinase panels (e.g., c-Src, Abl) using fluorescence-based ATP competition assays. Use IC50_{50} determination via dose-response curves (1 nM–10 µM). Prioritize assays with recombinant enzymes (e.g., Reaction Biology Corporation’s kinase profiling) to identify selectivity profiles. Cross-validate hits in cell-based models (e.g., proliferation assays in cancer lines) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

  • Methodology : Systematically modify substituents:

  • Chloromethyl group : Replace with bromo or fluoro analogs to assess halogen effects on binding affinity.
  • Methoxybenzyl moiety : Vary substituent positions (e.g., 3-methoxy vs. 4-methoxy) or replace with heterocycles (thiophene, pyrrolidine) to probe steric/electronic interactions.
    Test derivatives in kinase selectivity panels (≥50 kinases) and correlate with molecular docking against c-Src/Abl crystal structures (PDB: 2SRC, 1IEP). Prioritize compounds with >100-fold selectivity over off-targets like EGFR or VEGFR .

Q. What computational strategies predict metabolic stability and off-target interactions?

  • Methodology : Perform in silico ADMET profiling using tools like SwissADME or ADMETLab. Key parameters:

  • Metabolic sites : CYP3A4-mediated oxidation of the methoxybenzyl group (highlighted by StarDrop’s metabolite prediction).
  • hERG inhibition : Use QSAR models to flag cardiotoxicity risks.
    Validate predictions with in vitro microsomal stability assays (human liver microsomes, t1/2_{1/2} >30 minutes preferred) and patch-clamp electrophysiology for hERG .

Q. How can contradictory data in enzyme vs. cell-based assays be resolved?

  • Case Example : A compound shows potent enzyme inhibition (IC50_{50} = 10 nM) but weak cellular activity (EC50_{50} >1 µM).

  • Hypotheses : Poor membrane permeability or efflux by P-glycoprotein.
  • Testing : Measure logP (HPLC) to assess lipophilicity (optimal logP = 2–3). Perform Caco-2 permeability assays. Co-administer with P-gp inhibitors (e.g., verapamil) to test efflux effects. If permeability is low, introduce solubilizing groups (e.g., morpholine, piperazine) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-N-(2-methoxybenzyl)quinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
2-(chloromethyl)-N-(2-methoxybenzyl)quinazolin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.